![molecular formula C20H25N9O3 B15127110 5-Amino-2-{4-[(2,4-diamino-pteridin-6-ylmethyl)-methyl-amino]-benzoylamino}-pentanoic acid](/img/structure/B15127110.png)
5-Amino-2-{4-[(2,4-diamino-pteridin-6-ylmethyl)-methyl-amino]-benzoylamino}-pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ornithine-methotrexate is a compound that combines the properties of ornithine and methotrexate. Ornithine is an amino acid involved in the urea cycle, while methotrexate is a well-known folate antagonist used in the treatment of various malignancies and autoimmune diseases. The combination of these two molecules aims to leverage the biological activities of both components, potentially enhancing therapeutic efficacy and reducing side effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ornithine-methotrexate typically involves the condensation of 4-amino-4-deoxy-N10-methylpteroic acid with Nδ-carbobenzoxy-L-ornithine tert-butyl ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The protecting groups are then removed to yield the final compound .
Industrial Production Methods: Industrial production of ornithine-methotrexate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced purification techniques, such as chromatography, are employed to ensure the high purity of the final product .
化学反応の分析
Types of Reactions: Ornithine-methotrexate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of reactive oxygen species.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Substitution: Substitution reactions can occur at various sites within the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .
科学的研究の応用
Ornithine-methotrexate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Medicine: Ornithine-methotrexate is explored for its potential therapeutic applications in treating cancer and autoimmune diseases.
Industry: The compound is used in the production of high-expressing cells for recombinant protein production.
作用機序
The mechanism of action of ornithine-methotrexate involves multiple pathways:
Methotrexate Component: Methotrexate inhibits enzymes responsible for nucleotide synthesis, such as dihydrofolate reductase and thymidylate synthase.
Ornithine Component: Ornithine plays a role in the urea cycle and polyamine synthesis.
Combined Effect: The combination of ornithine and methotrexate enhances the overall therapeutic effect by targeting multiple pathways involved in cell growth and survival.
類似化合物との比較
- Lysine-methotrexate
- Methotrexate-polyglutamates
- Methotrexate-aminopterin
特性
分子式 |
C20H25N9O3 |
|---|---|
分子量 |
439.5 g/mol |
IUPAC名 |
5-amino-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanoic acid |
InChI |
InChI=1S/C20H25N9O3/c1-29(10-12-9-24-17-15(25-12)16(22)27-20(23)28-17)13-6-4-11(5-7-13)18(30)26-14(19(31)32)3-2-8-21/h4-7,9,14H,2-3,8,10,21H2,1H3,(H,26,30)(H,31,32)(H4,22,23,24,27,28) |
InChIキー |
XZMFYMLGNMSYOG-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCN)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


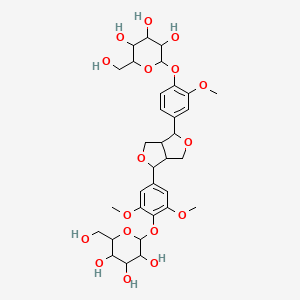
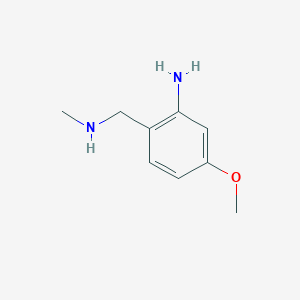
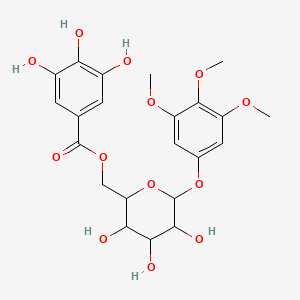
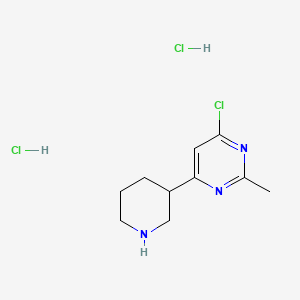

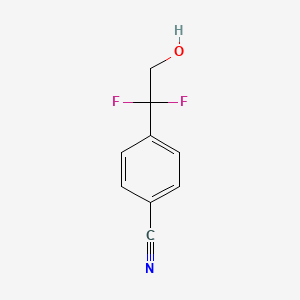
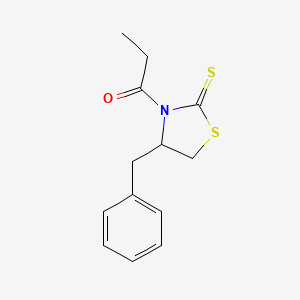
![[(1R,5S)-4-hydroxy-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate;[(1S,5R)-4-hydroxy-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B15127082.png)
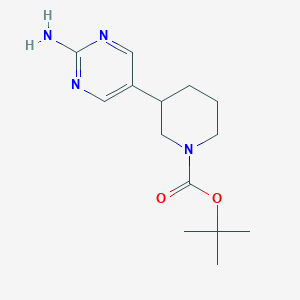
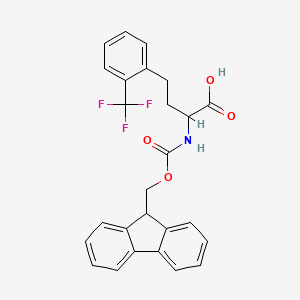
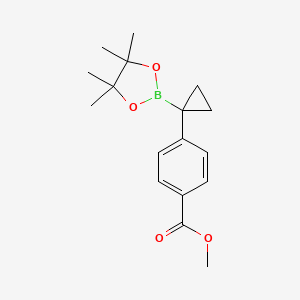
![6,15,24-Triaminoheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosane-9,18,27-trione](/img/structure/B15127103.png)
![tert-butyl ((3-oxo-1-phenylhexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-7-yl)methyl)carbamate](/img/structure/B15127109.png)

